![molecular formula C11H13FO2 B6593400 (S)-2-(4-Fluorophenyl)-3-methylbutanoic acid CAS No. 55332-37-1](/img/structure/B6593400.png)
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid
Overview
Description
(S)-2-(4-Fluorophenyl)-3-methylbutanoic acid, commonly known as fenofibrate, is a drug used to treat high cholesterol and triglyceride levels in the blood. It belongs to the class of drugs called fibrates and works by reducing the production of cholesterol and triglycerides in the liver. Fenofibrate has been extensively studied for its therapeutic potential and has been found to have several beneficial effects on the body.
Scientific Research Applications
Synthesis Methods
Asymmetric Hydrogenation : This method is used in synthesizing (S)-2-(4-fluorophenyl)-3-methylbutanoic acid, an intermediate in producing Mibefradil, a calcium antagonist. The synthesis involves asymmetric hydrogenation of unsaturated acid with ruthenium(II) carboxylato complexes and chiral atropisomeric diphosphines, achieving high enantiomeric excess (ee) of up to 98% (Crameri et al., 1997).
Continuous Homogeneous Metal Complex Catalyzed Hydrogenation : This innovative approach demonstrates the feasibility of a continuous, homogeneous metal complex-catalyzed, enantioselective hydrogenation under high pressure, enhancing space-time yield and safety (Wang and Kienzle, 1998).
Application in Medical Research
Synthesis of γ-Fluorinated α-Amino Acids : The compound has been used in the stereoselective synthesis of fluorinated amino acids, which have applications in pharmaceuticals and agrochemicals (Laue et al., 2000).
Development of PET Imaging Agents : Fluoroarylvaline derivatives, including forms of this compound, have been explored as potential PET imaging agents for tumor detection, showing promising results in animal models (Qiao et al., 2009).
Miscellaneous Applications
In Alcoholic Beverages Analysis : This compound is part of a group of hydroxy acids studied for their presence in wines and other alcoholic beverages, indicating potential sensory effects (Gracia-Moreno et al., 2015).
Crystal Structure Studies : The crystal structure of derivatives of this compound, such as 4-(2',4'-difluorobiphenyl-4-yl)-2-methylbutanoic acid, has been investigated, contributing to our understanding of molecular structures in pharmaceuticals (Bulej et al., 2004).
properties
IUPAC Name |
(2S)-2-(4-fluorophenyl)-3-methylbutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-7(2)10(11(13)14)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3,(H,13,14)/t10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQLHBYGMUXCEW-JTQLQIEISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C1=CC=C(C=C1)F)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601335367 | |
Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55332-37-1 | |
Record name | (S)-2-(4-Fluorophenyl)-3-methylbutyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601335367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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